2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride
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Overview
Description
2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride: is a chemical compound with the molecular formula C₈H₄ClNO₄S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride typically involves the reaction of indole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The sulfonyl chloride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
- 5-Chlorosulfonylisatine
Comparison: Compared to similar compounds, 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4ClNO4S |
---|---|
Molecular Weight |
245.64 g/mol |
IUPAC Name |
2,3-dioxo-1H-indole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(13,14)5-3-1-2-4-6(5)7(11)8(12)10-4/h1-3H,(H,10,11,12) |
InChI Key |
HNFVAANFOVWOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=O)C(=O)N2 |
Origin of Product |
United States |
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